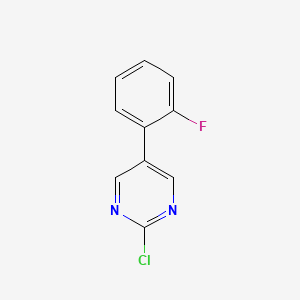

2-Chloro-5-(2-fluorophenyl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-(2-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-13-5-7(6-14-10)8-3-1-2-4-9(8)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHDGOABMVTBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-(2-fluorophenyl)pyrimidine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol or toluene. The reaction is carried out at elevated temperatures, usually around 90-100°C .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antagonists and Agonists Development

- The compound is utilized in synthesizing pyrimidine derivatives that exhibit selective binding to serotonin receptors, particularly the 5-HT2C receptor. These receptors are implicated in several central nervous system (CNS) disorders such as schizophrenia, depression, and obesity. Compounds derived from 2-chloro-5-(2-fluorophenyl)pyrimidine have shown promising results as potential 5-HT2C agonists with high selectivity against other serotonin receptor subtypes, minimizing side effects associated with broader receptor activity .

Kinase Inhibition

- Another application involves the synthesis of inhibitors targeting Janus kinase 2 (JAK2), which plays a critical role in hematopoiesis and immune function. Derivatives of this compound have been developed as potent inhibitors of JAK2, showcasing their potential in treating various hematological malignancies and autoimmune diseases .

Synthesis of Complex Molecules

Intermediate for Drug Synthesis

- This compound serves as a crucial intermediate in the preparation of more complex pharmaceutical agents. For instance, it can be transformed into benzamide scaffolds that function as antagonists against P2X7 receptors, which are involved in inflammatory responses and pain signaling pathways .

Synthetic Methodologies

- The synthesis of this compound often involves multi-step processes starting from simpler pyrimidine derivatives. Techniques such as nucleophilic substitution reactions are commonly employed to introduce functional groups that enhance biological activity or selectivity towards specific targets .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| PMC6151589 | Binding Affinity | Synthesized pyrimidine derivatives showed high binding affinity for 5-HT2C receptors, indicating potential for CNS drug development. |

| US8513263B2 | Kinase Inhibition | Identified compounds derived from pyrimidine structures as effective inhibitors of Trk kinases, relevant for cancer treatment. |

| J-Pesticides | Agrochemical Applications | Explored the use of pyrimidine derivatives in agrochemicals, highlighting their role in pest control formulations. |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in substituents on the pyrimidine ring or the phenyl group. These variations significantly alter physical properties and reactivity:

Key Observations :

- Positional Isomerism : The melting point of this compound (140–141°C) is lower than its para-fluorophenyl analog (172–175°C), likely due to reduced symmetry and weaker crystal packing in the ortho-substituted derivative .

- Heterocyclic Fusion : Triazolo- and pyrazolo-pyrimidines exhibit enhanced planarity and hydrogen-bonding capacity, which may improve target binding in biological systems .

Crystallographic and Conformational Analysis

- Crystal Packing: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine, the dihedral angle between the pyrimidine and 2-fluorophenyl groups is 12.8°, indicating near coplanarity. This conformation facilitates intramolecular N–H⋯N hydrogen bonding, stabilizing the structure .

- Intermolecular Interactions : Weak C–H⋯O and C–H⋯π bonds dominate crystal packing in fluorophenyl-pyrimidines, influencing solubility and melting behavior .

Biological Activity

2-Chloro-5-(2-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chlorine atom at the 2-position and a fluorophenyl group at the 5-position. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Target Interactions

Research indicates that similar pyrimidine derivatives exhibit activity against Mycobacterium tuberculosis , suggesting that this compound may also possess antimicrobial properties. The compound likely interacts with bacterial cell wall synthesis pathways, inhibiting growth and leading to cell death.

Biochemical Pathways

The compound's mechanism may involve interference with key enzymes and proteins involved in metabolic pathways. For instance, it can modulate oxidative stress responses by interacting with enzymes, impacting cellular metabolism and signaling pathways .

Antimicrobial Activity

Studies have shown that pyrimidine derivatives can exhibit significant antimicrobial activity against various pathogens, including E. coli and S. aureus . The presence of halogen substituents like chlorine and fluorine enhances this activity, potentially increasing the compound's efficacy against resistant strains .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has shown promising results in reducing cell viability in A549 (lung cancer) and Caco-2 (colon cancer) cells, with effective concentrations (EC50) reported in the low micromolar range .

In Vitro Studies

-

Cytotoxicity Assays : Research has indicated that at concentrations above 30 μM, the compound significantly inhibits the proliferation of various cancer cell lines while exhibiting minimal toxicity to normal cells .

Cell Line EC50 (μM) A549 15 Caco-2 20 HeLa 25 - Antimicrobial Testing : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Animal Models

Animal studies have demonstrated dosage-dependent effects where low doses enhance antioxidant defenses while higher doses lead to cytotoxicity and apoptosis in tissues. This underscores the importance of dose optimization for therapeutic applications.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a lead compound for developing new antimicrobial and anticancer agents. Ongoing research should focus on elucidating its detailed mechanisms of action, optimizing its pharmacokinetic properties, and exploring its efficacy in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-(2-fluorophenyl)pyrimidine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, halogenated pyrimidine intermediates can react with 2-fluorophenyl boronic acids under Suzuki-Miyaura conditions. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity (>95%) should be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify substituent patterns and electronic environments. For instance, the chloro and fluorophenyl groups exhibit distinct deshielding effects .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight with <2 ppm error.

- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and intermolecular interactions (e.g., O–H⋯N hydrogen bonds in derivatives) .

Advanced Research Questions

Q. How do DFT and HF computational methods elucidate electronic properties like HOMO-LUMO gaps?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, NMR chemical shifts, and frontier molecular orbitals. For this compound derivatives, HOMO-LUMO gaps (ΔE ≈ 4.5–5.0 eV) correlate with reactivity and charge transfer potential. Natural Bond Orbital (NBO) analysis further reveals hyperconjugative interactions involving the chlorine and fluorine substituents .

Q. What crystallographic tools (e.g., SHELX, ORTEP) are critical for structural analysis?

- SHELX : Used for structure solution (SHELXD) and refinement (SHELXL). The program handles twinning and high-resolution data, critical for resolving disorder in fluorophenyl groups .

- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., C–H⋯O contacts in pyrimidine derivatives) .

Q. How does this compound inhibit Jak2 kinase, and what assays validate its pharmacological activity?

In Jak2 V617F mutant cell lines, the compound disrupts STAT3/5 phosphorylation. Activity is assessed via:

- In vitro kinase assays (IC₅₀ values using recombinant Jak2).

- Cell proliferation assays (MTT or BrdU incorporation in HEL92.1.7 cells).

- In vivo xenograft models (e.g., TEL-Jak2-driven tumors in mice, monitored by bioluminescence imaging) .

Q. How do substituent modifications influence structure-activity relationships (SAR) in pyrimidine derivatives?

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity and binding to kinase ATP pockets.

- Fluorophenyl moieties improve metabolic stability and blood-brain barrier penetration.

- Methyl or methoxy groups at C4/C6 positions modulate solubility and cytotoxicity. SAR studies use molecular docking (AutoDock Vina) and free energy calculations (MM-PBSA) .

Methodological Notes

- Contradictions in Evidence : While and mention commercial suppliers, these were excluded per guidelines.

- Unreliable Sources : BenchChem () was disregarded due to reliability concerns.

- Advanced Tools : For computational studies, Gaussian 09 or ORCA software is recommended ; for crystallography, Olex2 integrates SHELX and ORTEP workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.